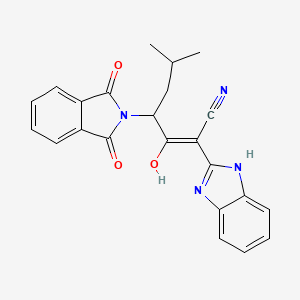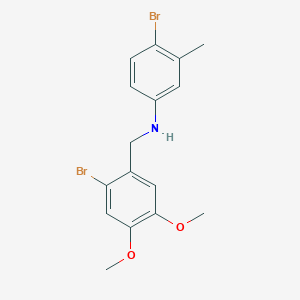
ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate, also known as ECP, is a chemical compound that has been widely studied for its potential applications in scientific research. ECP is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用機序
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is believed to work by binding to specific receptors in the brain and other organs, including the dopamine and serotonin receptors. This binding can lead to changes in the release of neurotransmitters and other signaling molecules, which can in turn affect a range of physiological processes.
Biochemical and Physiological Effects:
ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, changes in heart rate and blood pressure, and changes in organ function. These effects can vary depending on the dose of ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate and the specific receptors that are targeted.
実験室実験の利点と制限
One advantage of using ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate in laboratory experiments is its ability to target specific receptors and produce specific effects. This can be useful in studying the role of these receptors in various physiological processes. However, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate can also have toxic effects at high doses, and care must be taken to ensure that experiments are conducted safely and ethically.
将来の方向性
There are a number of potential future directions for research on ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate, including further studies on its potential use as an anti-inflammatory agent and as a treatment for cancer. Other areas of potential research include the effects of ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate on other organ systems, such as the liver and kidneys, and the potential for ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate to interact with other drugs or chemicals. Overall, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is a promising compound with a range of potential applications in scientific research.
合成法
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with quinoxaline-5-carbonyl chloride, followed by reaction with ethyl 3-piperidinecarboxylate. Other methods include the reaction of 3-chlorobenzylamine with quinoxaline-5-carboxylic acid, followed by reaction with ethyl 3-(piperidin-3-yl)propanoate.
科学的研究の応用
Ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been shown to have an effect on the release of neurotransmitters, including dopamine and serotonin. In pharmacology, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for cancer. In toxicology, ethyl 3-(3-chlorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has been studied for its potential toxicity and for its effects on various organ systems.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(quinoxaline-5-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-2-31-23(30)24(15-17-6-3-7-18(25)14-17)10-5-13-28(16-24)22(29)19-8-4-9-20-21(19)27-12-11-26-20/h3-4,6-9,11-12,14H,2,5,10,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICOTKQLYZVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C3C(=CC=C2)N=CC=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-methoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6007974.png)
![4-[5-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B6007979.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B6007989.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6007992.png)
![2-[(4-methoxyphenyl)diazenyl]-4-methylphenol](/img/structure/B6008000.png)


![3-isopropyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B6008032.png)
![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)
![4-(4-chlorophenyl)-1-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-4-piperidinol](/img/structure/B6008042.png)
![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)
